
(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine is a heterocyclic compound that features both pyrazole and pyrazine rings
作用机制
Target of Action
Similar compounds have been found to inhibit hpk1 , a kinase involved in immune responses and cell growth.
Mode of Action
Based on its structural similarity to other pyrazole compounds, it may interact with its target through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
If it indeed inhibits hpk1 as suggested, it could impact pathways related to immune response and cell growth .
Pharmacokinetics
Similar compounds have been synthesized and used in various biological assays . The bioavailability of such compounds can be influenced by factors such as solubility, stability, and metabolic degradation.
Result of Action
If it inhibits hpk1, it could potentially modulate immune responses and cell growth .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine typically involves the formation of the pyrazole and pyrazine rings followed by their coupling. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-aminopyrazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amine derivatives.
科学研究应用
Chemistry
In chemistry, (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its heterocyclic structure makes it suitable for applications in electronics, coatings, and polymers.
相似化合物的比较
Similar Compounds
(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanol: Similar in structure but with a hydroxyl group instead of an amine.
(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)ethanamine: Features an ethyl group instead of a methylene group.
Uniqueness
(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine is unique due to its specific combination of pyrazole and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-14-6-7(5-13-14)9-8(4-10)11-2-3-12-9/h2-3,5-6H,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELYCQFTVPJTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B3001179.png)

![4-methyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B3001184.png)

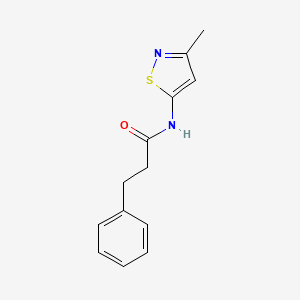
![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001187.png)
![4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B3001189.png)

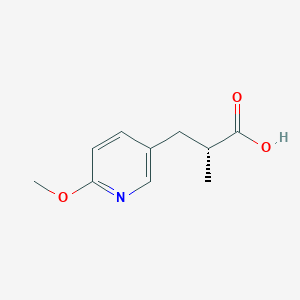
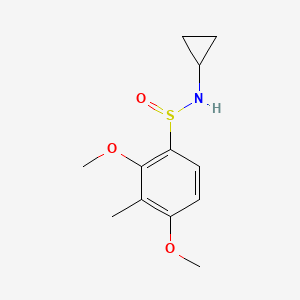
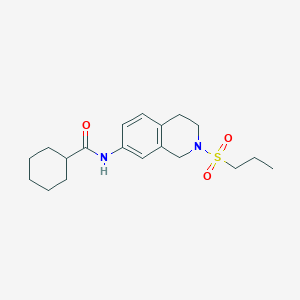
![2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B3001195.png)
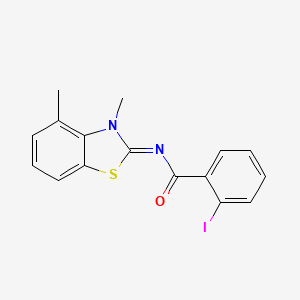
![2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B3001198.png)
